8-Bromo-6-chloroquinazoline-2,4-diol

Physicochemical profiling Drug-likeness Lead optimization

8-Bromo-6-chloroquinazoline-2,4-diol (CAS 1956374-63-2) is a heterocyclic compound belonging to the quinazoline-2,4(1H,3H)-dione family. It features both bromine at the 8-position and chlorine at the 6-position on the quinazoline core, yielding a molecular weight of 275.48 g/mol and a computed XLogP3 of 1.8.

Molecular Formula C8H4BrClN2O2
Molecular Weight 275.48 g/mol
Cat. No. B13690093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloroquinazoline-2,4-diol
Molecular FormulaC8H4BrClN2O2
Molecular Weight275.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Cl
InChIInChI=1S/C8H4BrClN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14)
InChIKeyYKAKOWPODIXIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-chloroquinazoline-2,4-diol – A Dual-Halogenated Quinazolinedione Scaffold for Medicinal Chemistry and Procurement


8-Bromo-6-chloroquinazoline-2,4-diol (CAS 1956374-63-2) is a heterocyclic compound belonging to the quinazoline-2,4(1H,3H)-dione family [1]. It features both bromine at the 8-position and chlorine at the 6-position on the quinazoline core, yielding a molecular weight of 275.48 g/mol and a computed XLogP3 of 1.8 [1]. The quinazoline-2,4-dione scaffold is a privileged structure in drug discovery, recognized for its utility in generating kinase inhibitors, antibacterial agents, and other bioactive molecules [2]. This specific dual-halogenated derivative serves as a versatile synthetic intermediate, enabling sequential or selective cross-coupling reactions due to the differential reactivity of C–Br and C–Cl bonds.

8-Bromo-6-chloroquinazoline-2,4-diol Procurement: Why Single-Halogen or Unsubstituted Analogs Cannot Be Interchanged


Substitution of the quinazoline-2,4-dione core with a single halogen at either the 6- or 8-position yields analogs with significantly reduced molecular weight and altered lipophilicity compared to the dual-halogenated 8-bromo-6-chloro derivative. The presence of both bromine and chlorine atoms increases the molecular weight by 34–79 Da over the mono-halogenated comparators and raises the computed XLogP3 by 0.3–0.4 log units [1]. This shift in physicochemical properties directly impacts solubility, membrane permeability, and the compound's suitability as a substrate for successive palladium-catalyzed transformations. For procurement decisions, choosing a single-halogen analog forfeits the synthetic versatility of sequential cross-coupling enabled by the differential bond dissociation energies of C–Br versus C–Cl, as well as the opportunity to exploit additive halogen-bonding interactions in target binding pockets [2].

8-Bromo-6-chloroquinazoline-2,4-diol: Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


Molecular Weight and Lipophilicity Differentiation Against Mono-Halogenated Quinazoline-2,4-diones

The target compound 8-bromo-6-chloroquinazoline-2,4-diol (MW 275.48 g/mol; XLogP3 1.8) is differentiated from its closest mono-halogenated analogs by a higher molecular weight and increased computed lipophilicity. 8-Bromoquinazoline-2,4-diol has MW 241.04 g/mol and XLogP3 1.5; 6-chloroquinazoline-2,4-diol has MW 196.59 g/mol and XLogP3 1.4; 6-bromoquinazoline-2,4-diol has MW 241.04 g/mol and XLogP3 1.5 [1]. The dual-halogen substitution results in a molecular weight increase of approximately 34–79 Da and an XLogP3 increase of 0.3–0.4 units [1].

Physicochemical profiling Drug-likeness Lead optimization

Topological Polar Surface Area as a Conserved Descriptor for Bioavailability Prediction Across the Quinazoline-2,4-dione Series

Despite differences in halogenation pattern, the topological polar surface area (TPSA) remains constant at 58.2 Ų for 8-bromo-6-chloroquinazoline-2,4-diol, 8-bromoquinazoline-2,4-diol, and 6-bromoquinazoline-2,4-diol [1]. This value is well below the 140 Ų threshold associated with poor oral absorption, suggesting that the dual-halogenated analog retains predicted oral bioavailability comparable to its mono-halogenated counterparts while offering differentiated lipophilicity [2].

ADME prediction TPSA Oral bioavailability

Sequential Cross-Coupling Enabled by Differential C–Br and C–Cl Bond Reactivity in 8-Bromo-6-chloroquinazoline-2,4-diol

The co-presence of bromine (8-position) and chlorine (6-position) on the quinazoline-2,4-dione core provides a chemically addressable differentiation: C–Br bonds undergo oxidative addition to Pd(0) significantly faster than C–Cl bonds under standard Suzuki–Miyaura or Buchwald–Hartwig conditions [1]. This enables sequential, site-selective cross-coupling without the need for protecting group strategies. Mono-halogenated analogs (e.g., 6-chloro or 8-bromo alone) offer only a single reaction handle, limiting the complexity of accessible derivatives to a single step [2].

Palladium-catalyzed coupling C–H functionalization Sequential derivatization

Enhanced Inhibitory Activity of Mixed 6,8-Dihalogenated Quinazoline Derivatives in Enzyme Assays: Class-Level SAR

In a study of 6-halogeno and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, the dual-halogenated analog 6-bromo-8-iodo-2-phenyl derivative (3i) exhibited superior dual inhibitory activity against α-glucosidase (IC50 = 1.01 ± 0.05 μM) and α-amylase (IC50 = 1.18 ± 0.06 μM) compared to the 6-bromo-only analog 3a (IC50 = 1.08 ± 0.02 μM and 5.33 ± 0.01 μM, respectively), representing a 4.5-fold improvement in α-amylase inhibition upon introduction of the second halogen [1]. Molecular docking attributed the enhanced activity to increased hydrophobic (alkyl and π-alkyl) interactions from the additional halogen at position 8 [1]. Although this SAR is established on the 1,2-dihydroquinazoline 3-oxide scaffold rather than the quinazoline-2,4-dione core, the shared quinazoline pharmacophore and analogous 6,8-substitution pattern strongly support class-level inferability of the benefit of mixed dihalogenation.

α-Glucosidase inhibition α-Amylase inhibition Structure–activity relationship

8-Bromo-6-chloroquinazoline-2,4-diol: Priority Application Scenarios Derived from Quantitative Differentiation Evidence


Design and Synthesis of Focused Kinase Inhibitor Libraries via Sequential Cross-Coupling

The differential reactivity of the C8–Br and C6–Cl bonds makes this compound ideal for constructing focused libraries of 6,8-diaryl/heteroaryl quinazoline-2,4-diones. A first Suzuki coupling at the 8-position (Br, faster oxidative addition) followed by a second coupling at the 6-position (Cl, requiring more forcing conditions or specific ligands) enables systematic exploration of substituent effects on kinase selectivity. This strategy is particularly relevant given that quinazoline-2,4-diones have demonstrated antiproliferative activity across multiple human tumor cell lines [1].

SAR Exploration of Halogen-Bonding Contributions to Target Engagement in Metabolic Disease Targets

Based on class-level evidence that mixed 6,8-dihalogenation enhances enzyme inhibition through hydrophobic and halogen-bonding interactions [2], 8-bromo-6-chloroquinazoline-2,4-diol can serve as a core scaffold for developing α-glucosidase or α-amylase inhibitors. The bromine atom at position 8 provides a strong halogen-bond donor, while the chlorine at position 6 offers a moderate halogen-bond donor, allowing fine-tuning of target interactions without altering the core TPSA.

Physicochemical Property Optimization in Lead Series with Narrow logP Requirements

For programs where the target product profile specifies a logP window, the XLogP3 of 1.8 for this compound—elevated by 0.3–0.4 units over mono-halogenated analogs—provides a measurable advantage. This property shift can be exploited when a lead series requires increased membrane permeability without introducing additional rotatable bonds (rotatable bond count = 0 for this scaffold) or altering TPSA (58.2 Ų) [3].

Procurement as a Multi-Gram Building Block for CRO and Internal Medicinal Chemistry Programs

The combination of dual orthogonal halogen handles, conserved drug-like physicochemical properties (TPSA 58.2 Ų, HBD 2, HBA 2), and broad applicability across kinase and metabolic disease programs positions this compound as a high-value, multi-project building block. Its procurement in multi-gram quantities (available at 95% purity in 1 g and 5 g formats from commercial suppliers ) is warranted for organizations running parallel lead optimization campaigns.

Quote Request

Request a Quote for 8-Bromo-6-chloroquinazoline-2,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.